4-(Chloromethyl)-2,3'-bipyridine, also known as 4,4'-Bis(chloromethyl)-2,2'-bipyridine, is a chemical compound notable for its applications in organic synthesis and material science. It is classified as a bipyridine derivative, which contains two pyridine rings connected by a carbon bridge. This compound is significant due to its reactivity and ability to serve as an intermediate in various chemical reactions.
The compound has the following identifiers:
It is primarily sourced from chemical suppliers and research laboratories specializing in organic compounds. The classification of this compound falls under the category of halogenated heterocycles, specifically bipyridines, which are known for their coordination chemistry and potential applications in catalysis and materials science.
The synthesis of 4-(Chloromethyl)-2,3'-bipyridine typically involves chloromethylation of the bipyridine backbone. A common method includes the reaction of 4,4'-dimethyl-2,2'-bipyridine with chloromethyl methyl ether or formaldehyde in the presence of strong acids or bases.
A detailed synthetic route includes:
The molecular structure of 4-(Chloromethyl)-2,3'-bipyridine features:
The structural representation can be described using the following:
C1=CN=C(C=C1CCl)C2=NC=CC(=C2)CCl
VZKSOWFFOHQARA-UHFFFAOYSA-N
This structure contributes to its reactivity and ability to form coordination complexes with metals .
4-(Chloromethyl)-2,3'-bipyridine undergoes various chemical reactions:
Common reagents for these reactions include:
As an intermediate in the synthesis of fluorescent brighteners, 4-(Chloromethyl)-2,3'-bipyridine plays a crucial role in:
The mechanism involves nucleophilic attack on the chloromethyl groups followed by cyclization or further substitution to yield the desired fluorescent compounds .
These properties are critical for handling and application purposes .
4-(Chloromethyl)-2,3'-bipyridine is utilized in various scientific fields:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1